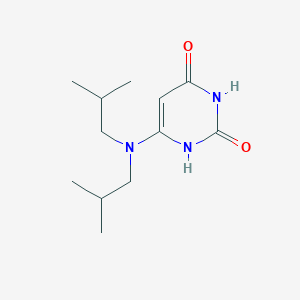
6-(diisobutylamino)pyrimidine-2,4(1H,3H)-dione
説明
“6-(diisobutylamino)pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidopyrimidine, which is a bicyclic compound with two fused pyrimidine rings . Pyrimidopyrimidines are of high interest in the field of organic synthesis due to their potential pharmacological activities .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones has been reported in the literature . The multistep synthesis was initiated by the protection of benzene-1,3-diamine followed by reaction . A solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling and without any catalyst has also been described .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidopyrimidines have been studied . Solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling and without any catalyst is described .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molar mass can be calculated based on its molecular formula .科学的研究の応用
Chemical Synthesis and Biological Activity
6-(Diisobutylamino)pyrimidine-2,4(1H,3H)-dione derivatives have garnered interest in the field of medicinal chemistry due to their potential biological activities. For instance, pyrimidine derivatives have been explored for their antimicrobial properties, as demonstrated by the synthesis and evaluation of various substituted compounds, showing moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022). The diverse chemical modifications of the pyrimidine core structure, including the addition of diisobutylamino groups, play a crucial role in modulating the antimicrobial efficacy of these compounds.
Synthesis of Heterocyclic Compounds
The versatility of pyrimidine-2,4(1H,3H)-dione in organic synthesis is evident in its use as a precursor for various heterocyclic compounds. For example, reactions involving 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione have led to the formation of novel pyrimido[4,5-d]pyrimidine derivatives, showcasing the adaptability of this moiety in constructing complex molecular architectures with potential pharmaceutical applications (Hamama et al., 2012). These synthetic methodologies highlight the capacity of this compound derivatives to serve as building blocks in medicinal chemistry.
Herbicidal Activity
In the agricultural sector, pyrimidine-2,4(1H,3H)-dione derivatives have been investigated for their potential use as herbicides. Research into 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, for example, has shown promising herbicidal activities against various plant species, indicating the potential for the development of new agrochemicals based on pyrimidine derivatives (Huazheng, 2013). The exploration of diisobutylamino modifications on the pyrimidine ring could further enhance the herbicidal properties of these compounds.
Photophysical Properties and Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives have demonstrated the tunable photophysical properties of pyrimidine-based compounds, which can be leveraged in the development of pH sensors and other photonic devices. The donor-π-acceptor configuration in these derivatives facilitates solid-state fluorescence and solvatochromism, making them suitable for various sensing applications (Yan et al., 2017). The incorporation of diisobutylamino groups into pyrimidine-2,4(1H,3H)-dione could further modulate the electronic properties and enhance the utility of these compounds in sensing technologies.
作用機序
将来の方向性
Future research could focus on exploring the biological applications of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, given their potential pharmacological activities . Additionally, the development of environmentally friendly and efficient synthetic methods for these compounds could be an area of interest .
特性
IUPAC Name |
6-[bis(2-methylpropyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)6-15(7-9(3)4)10-5-11(16)14-12(17)13-10/h5,8-9H,6-7H2,1-4H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEJUPVMEOKZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


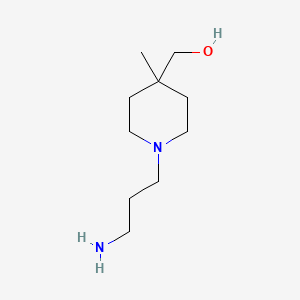
![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)
![(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1481394.png)



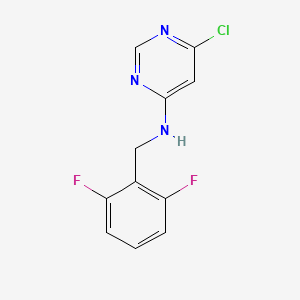
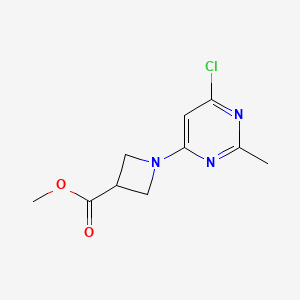
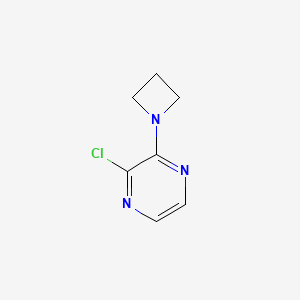
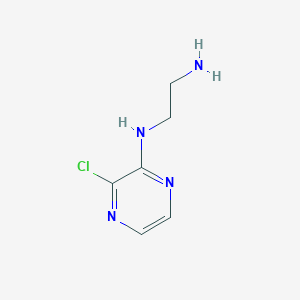


![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1481412.png)
